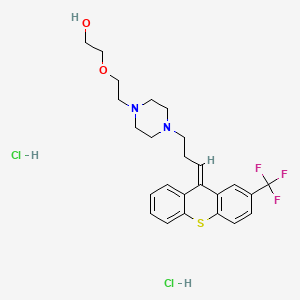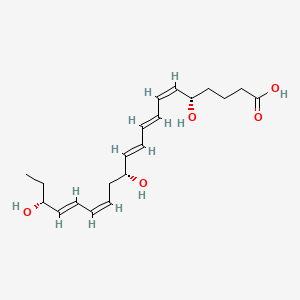
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE: is a radiolabeled derivative of D-glucosamine, an amino sugar derived from glucose. This compound is often used in biochemical research due to its ability to trace metabolic pathways and study the incorporation of glucosamine into various biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is typically synthesized by the radiolabeling of D-glucosamine. The process involves the incorporation of tritium (3H) into the glucosamine molecule. This can be achieved through catalytic hydrogenation in the presence of tritium gas .
Industrial Production Methods: Industrial production of D-glucosamine generally involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using strong acids such as hydrochloric acid, followed by purification and crystallization to obtain D-glucosamine hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form N-acetylglucosamine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: N-acetylglucosamine.
Substitution: Various N-substituted glucosamine derivatives.
Applications De Recherche Scientifique
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE involves its incorporation into glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix. It acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity of tissues such as cartilage . The molecular targets include enzymes involved in the biosynthesis of glycosaminoglycans, such as glucosamine-6-phosphate synthase .
Comparaison Avec Des Composés Similaires
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group attached to the amino group.
D-Glucosamine sulfate: Another form of glucosamine commonly used in dietary supplements[][6].
Uniqueness: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is unique due to its radiolabeled nature, which allows for precise tracking and study of metabolic pathways. This makes it particularly valuable in research settings where understanding the dynamics of glucosamine incorporation is crucial[6][6].
Propriétés
Numéro CAS |
129521-67-1 |
|---|---|
Formule moléculaire |
C6H13N1O5 |
Poids moléculaire |
215.63 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













